molecular formula C12H15N3O3 B1677860 Oxibendazole CAS No. 20559-55-1

Oxibendazole

Cat. No.: B1677860
CAS No.: 20559-55-1
M. Wt: 249.27 g/mol
InChI Key: RAOCRURYZCVHMG-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    Oxibendazole primarily targets the tubulin beta-4B chain in organisms . Tubulin is a structural protein of microtubules, which are important organelles involved in the motility, division, and secretion processes of cells in all living organisms .

    Mode of Action

    This compound interacts with its target by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This interaction leads to degenerative alterations in the tegument and intestinal cells of the worm .

    Biochemical Pathways

    The inhibition of microtubule assembly by this compound affects the uptake of glucose by the larval and adult stages of the susceptible parasites, leading to the depletion of their glycogen stores . This blocks the energy management mechanism of the worms, which are then paralyzed and eventually die or are expelled .

    Pharmacokinetics

    This compound, like most benzimidazoles, is almost insoluble in water and is poorly absorbed into the bloodstream when administered orally .

    Result of Action

    The molecular and cellular effects of this compound’s action include degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes . These changes result in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth . Due to diminished energy production, the parasite is immobilized and eventually dies .

    Action Environment

    The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the rate of passage of this compound is slowed by the rumen or cecum in ruminants and horses, which increases its efficacy against immature and arrested larvae and adult nematodes .

    Biochemical Analysis

    Biochemical Properties

    Oxibendazole interacts with tubulin, a structural protein of microtubules . It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This interaction plays a crucial role in the biochemical reactions involving this compound.

    Cellular Effects

    This compound causes degenerative alterations in the tegument and intestinal cells of the worm . The loss of the cytoplasmic microtubules leads to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, and depletes their glycogen stores .

    Molecular Mechanism

    This compound exerts its effects at the molecular level by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This leads to degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes, resulting in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth . Due to diminished energy production, the parasite is immobilized and eventually dies .

    Temporal Effects in Laboratory Settings

    It is known that this compound has a significant impact on the survival of helminths, leading to their eventual death .

    Dosage Effects in Animal Models

    Livestock, horses, and pets usually tolerate this compound very well . In horses and ruminants, no toxic effects were recorded when administered at 60x the therapeutic dose . Sheep tolerated unique oral doses of 300 to 600 mg/kg, or daily doses of 10 to 50 mg/kg/day during 5 days without showing toxic symptoms .

    Metabolic Pathways

    The metabolic pathways of this compound involve its interaction with tubulin, a structural protein of microtubules

    Preparation Methods

    • The synthesis of oxibendazole involves several steps:

        Alkylation: 4-Hydroxyacetamide reacts with n-propyl bromide in the presence of potassium hydroxide to yield an ether intermediate.

        Nitration and Reduction: Nitration of the ether product proceeds at the position ortho to the amide group, followed by reduction to form a phenylenediamine derivative.

        Aromatic Cyclization and Elimination: Reaction with S-methyl isothiourea leads to the formation of a guanidine derivative, which then eliminates methyl mercaptan to yield the 2-aminobenzimidazole system.

        Acylation: Acylation with methyl chloroformate results in the formation of this compound.

  • Chemical Reactions Analysis

      Reactions: Oxibendazole can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, acylation with methyl chloroformate involves the use of the chloroformate reagent.

      Major Products: The primary product formed from the acylation step is this compound itself.

  • Comparison with Similar Compounds

      Uniqueness: Oxibendazole’s strong anthelmintic activity sets it apart from other compounds.

      Similar Compounds: While this compound is unique, other benzimidazole derivatives (such as fenbendazole) share similar mechanisms of action and applications.

    Properties

    IUPAC Name

    methyl N-(6-propoxy-1H-benzimidazol-2-yl)carbamate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RAOCRURYZCVHMG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H15N3O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID5045625
    Record name Oxibendazole
    Source EPA DSSTox
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    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    249.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Mechanism of Action

    Oxibendazole causes degenerative alterations in the tegument and intestinal cells of the worm by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules. The loss of the cytoplasmic microtubules leads to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, and depletes their glycogen stores. Degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes result in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth. Due to diminished energy production, the parasite is immobilized and eventually dies.
    Record name Oxibendazole
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    CAS No.

    20559-55-1
    Record name Oxibendazole
    Source CAS Common Chemistry
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    Record name Oxibendazole [USAN:INN:BAN]
    Source ChemIDplus
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    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Oxibendazole
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB04910
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    Record name Oxibendazole
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    Record name Oxibendazole
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    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Oxibendazole
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    Record name OXIBENDAZOLE
    Source FDA Global Substance Registration System (GSRS)
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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